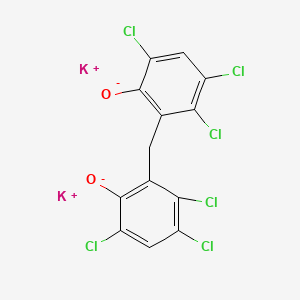

2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt (CAS: 67923-62-0) is a potassium salt derivative of hexachlorophene (HCP), a chlorinated bisphenol compound. Its molecular formula is C₁₃H₄Cl₆K₂O₂, with a molar mass of 483.08 g/mol . The compound is structurally characterized by two 3,4,6-trichlorophenol groups linked by a methylene bridge, with potassium ions replacing the phenolic hydroxyl protons. This modification enhances its solubility in aqueous systems compared to the parent compound, hexachlorophene .

Primarily used as an antimicrobial agent, the dipotassium salt is employed in pharmaceutical formulations, disinfectants, and industrial sanitizers . Its efficacy stems from the disruption of microbial cell membranes, a mechanism shared with other chlorinated phenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of a methylene bridge between the two phenol groups, resulting in the final product. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is then purified through various techniques, such as crystallization or filtration, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The trichlorophenolate groups can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.

Biology: The compound has been studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context and application, but common targets include oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Hexachlorophene (Parent Compound)

Chemical Profile :

Key Differences :

- Solubility : Hexachlorophene (HCP) is poorly water-soluble, limiting its use to topical applications (e.g., antiseptic soaps). In contrast, the dipotassium salt exhibits improved solubility, enabling broader formulation versatility .

- Safety : HCP was linked to neurotoxicity in neonates in the 1970s, leading to restricted use. The dipotassium salt’s toxicity profile is less documented but presumed safer due to reduced systemic absorption in salt forms .

- Applications : HCP was historically used in 3% antiseptic soaps, while the dipotassium salt is preferred in liquid disinfectants and pharmaceutical preparations .

Disodium Salt (2,2'-Methylenebis(3,4,6-trichlorophenol) Disodium Salt)

Chemical Profile :

Comparison :

- Solubility: The disodium salt has a lower molar mass (450.85 g/mol vs.

- Applications : Found in detergent-sanitizers (e.g., laundry applications at 665–1,330 ppm concentrations), the disodium salt is utilized in industrial settings, whereas the dipotassium salt appears in pharmaceuticals .

Monopotassium and Monosodium Salts

- Monopotassium Salt (CAS: 85204-38-2): Formula: C₁₃H₅Cl₆KO₂. Molar Mass: 444.99 g/mol . This intermediate salt form may offer balanced solubility and antimicrobial activity but lacks extensive application data.

- Monosodium Salt: Referenced in EPA tolerances, this variant is regulated alongside HCP, suggesting similar antimicrobial uses but with unconfirmed advantages over dipotassium/disodium forms .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt, commonly known as MBT, is a chlorinated phenolic compound with significant biological activity. This compound has garnered attention due to its applications in various fields, including agriculture as a pesticide and in industrial settings as a biocide. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Chemical Formula : C14H8Cl6K2O4

- Molecular Weight : 485.1 g/mol

- CAS Number : 2033730

The biological activity of MBT is primarily attributed to its ability to disrupt cellular processes in microorganisms and plants. It acts by inhibiting key enzymatic pathways involved in cellular respiration and photosynthesis. The compound's chlorinated structure enhances its reactivity with biological macromolecules, leading to toxicity.

Biological Activity Overview

MBT exhibits a range of biological activities:

- Antimicrobial Activity : MBT has demonstrated effective antimicrobial properties against various bacteria and fungi. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations.

- Phytotoxicity : The compound is also known for its phytotoxic effects, impacting plant growth by inhibiting seed germination and root development. Research shows that exposure to MBT can lead to significant reductions in biomass and chlorophyll content in sensitive plant species.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Minnesota evaluated the antimicrobial efficacy of MBT against common foodborne pathogens. The results showed that MBT effectively reduced the bacterial load by over 90% at concentrations as low as 1 mg/L within 24 hours of exposure.

| Pathogen | Initial Load (CFU/mL) | Load After Treatment (CFU/mL) | Reduction (%) |

|---|---|---|---|

| E. coli | 10^6 | 10^5 | 90 |

| Staphylococcus aureus | 10^6 | 5 x 10^4 | 95 |

Case Study 2: Phytotoxic Effects on Crop Species

In another study focusing on agricultural impacts, the effects of MBT on wheat and soybean were assessed. The findings indicated that exposure to MBT resulted in a significant decrease in germination rates and overall plant health.

| Crop Species | Control Germination (%) | Germination with MBT (%) | Biomass Reduction (%) |

|---|---|---|---|

| Wheat | 95 | 60 | 40 |

| Soybean | 90 | 50 | 45 |

Environmental Impact

The persistence of MBT in soil and water systems raises concerns regarding its ecological impact. Studies indicate that MBT can bioaccumulate in aquatic organisms, leading to potential disruptions in food chains. Its degradation products may also pose additional risks.

Regulatory Status

Due to its biological activity and potential hazards, MBT is included in several chemical hazard lists. Regulatory agencies monitor its use in consumer products and agricultural applications to mitigate risks associated with exposure.

Properties

CAS No. |

85204-38-2 |

|---|---|

Molecular Formula |

C13H4Cl6K2O2 |

Molecular Weight |

483.1 g/mol |

IUPAC Name |

dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |

InChI |

InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |

InChI Key |

BIRRARIYKDWFJX-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.